N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide

Catalog No.
S1972419
CAS No.
903324-12-9
M.F
C26H28N4O2
M. Wt
428.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3...

CAS Number

903324-12-9

Product Name

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)oxamide

Molecular Formula

C26H28N4O2

Molecular Weight

428.5

InChI

InChI=1S/C26H28N4O2/c1-18-7-5-8-19(2)24(18)29-26(32)25(31)28-16-23(21-11-6-13-27-15-21)30-14-12-20-9-3-4-10-22(20)17-30/h3-11,13,15,23H,12,14,16-17H2,1-2H3,(H,28,31)(H,29,32)

InChI Key

AAXSZEGPMGHIOX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide is a complex organic compound characterized by its unique structure, which includes a dihydroisoquinoline moiety and a pyridine group. This compound features an ethylene diamine backbone that connects two distinct aromatic systems: a 2,6-dimethylphenyl group and a pyridine ring. The molecular formula is C21H25N3C_{21}H_{25}N_3, and it has a molecular weight of approximately 333.45 g/mol.

  • There is no information available on the mechanism of action of this specific compound.
  • As research data is limited, it is difficult to assess the specific safety hazards.
  • However, some general safety considerations for organic molecules include:
    • Potential skin and eye irritation
    • Unknown toxicity upon ingestion or inhalation
    • Exercising caution when handling unknown compounds is advisable. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coat.

Future Research Directions

  • Further research is needed to explore the synthesis, characterization, and potential biological activities of this compound.
  • Studies could investigate its interactions with specific targets, such as enzymes or receptors, to determine its potential as a drug candidate.
Typical of amides and amines. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the amide can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Condensation Reactions: The presence of both amine and carbonyl functionalities allows for potential condensation reactions, forming imines or other derivatives.

Preliminary studies suggest that N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide exhibits biological activities that may include:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Cytotoxicity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects: The isoquinoline structure is often associated with neuroprotective activity, indicating possible benefits in neurodegenerative diseases.

The synthesis of this compound can be approached via several methods:

  • Multi-step Synthesis: Starting from commercially available precursors such as 2,6-dimethylphenylamine and pyridine derivatives, the compound can be synthesized through a series of steps involving:
    • Formation of the dihydroisoquinoline framework.
    • Coupling reactions to attach the pyridine and ethylene diamine moieties.
  • One-Pot Synthesis: Recent advancements in synthetic chemistry may allow for one-pot reactions that streamline the formation of complex structures, reducing time and increasing yield.
  • Retrosynthetic Analysis: This approach involves breaking down the target compound into simpler precursors that are easier to synthesize or obtain from commercial sources.

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide may find applications in various fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound in drug discovery for treating infections or cancer.
  • Chemical Research: Its unique structure makes it a valuable subject for studies in organic synthesis and medicinal chemistry.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of investigation include:

  • Protein Binding Affinity: Assessing how well the compound binds to target proteins can provide insight into its mechanism of action.
  • Metabolic Stability: Evaluating how the compound is metabolized in vivo can help predict its pharmacokinetics and potential side effects.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs could lead to combination therapies.

Several compounds share structural similarities with N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N-(pyridin-2-ylmethyl)oxamideContains a pyridine moietySimpler structure with less steric hindrance
RanolazineContains a similar dihydroisoquinoline structureUsed clinically for angina and arrhythmias
2-(3,4-Dimethoxyphenyl)ethylamineSimilar amine structureFocused on neurotransmitter modulation

These compounds highlight the uniqueness of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2,6-dimethylphenyl)ethanediamide due to its intricate multi-ring system and potential biological activities not fully explored in similar compounds.

XLogP3

3.6

Dates

Last modified: 08-16-2023

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